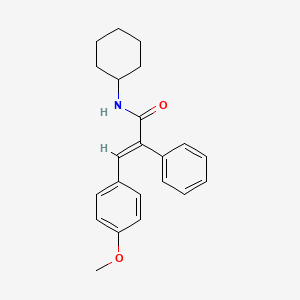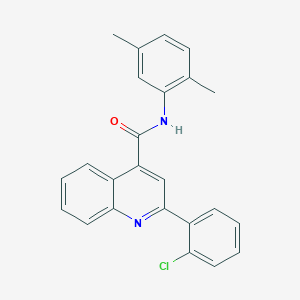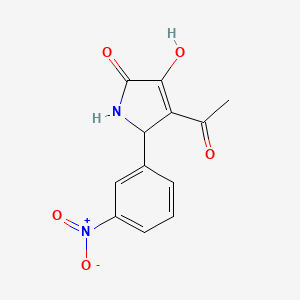![molecular formula C14H20N2O4S B5065099 N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPS is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in regulating cell growth, survival, and metabolism. In
Mécanisme D'action
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide exerts its effects by inhibiting the activation of PKB, which is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. PKB is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of downstream targets that regulate cell proliferation, apoptosis, and metabolism. This compound binds to the ATP-binding site of PKB and prevents its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. In cancer cells, this compound inhibits cell growth and proliferation, induces apoptosis, and enhances the effectiveness of chemotherapy drugs and radiation therapy. In neurons, this compound protects against oxidative stress and inflammation, improves cognitive function, and promotes neuronal survival. In adipose tissue and liver, this compound improves insulin sensitivity and glucose metabolism, reduces inflammation, and promotes lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PKB inhibition. This compound can be used in a wide range of cell types and animal models, and its effects can be easily measured using various biochemical and physiological assays. However, this compound also has some limitations, including its high cost, low solubility in aqueous solutions, and potential off-target effects on other kinases.
Orientations Futures
The potential applications of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in various fields of research have generated significant interest in the scientific community, and several future directions for research have been proposed. These include:
1. Development of more potent and selective this compound analogs for PKB inhibition.
2. Investigation of the effects of this compound on other signaling pathways and kinases.
3. Evaluation of the safety and efficacy of this compound in preclinical and clinical trials.
4. Investigation of the mechanisms underlying the neuroprotective and metabolic effects of this compound.
5. Identification of biomarkers for predicting the response to this compound treatment in cancer and metabolic disorders.
Conclusion
In conclusion, this compound, or this compound, is a potent inhibitor of the enzyme PKB that has potential applications in cancer research, neurodegenerative diseases, and metabolic disorders. This compound exerts its effects by blocking downstream signaling pathways that regulate cell growth, survival, and metabolism. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new treatments for cancer, neurodegenerative diseases, and metabolic disorders.
Méthodes De Synthèse
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride to form 4-(1-piperidinylsulfonyl)chlorobenzene. This intermediate is then reacted with N-methyl-2-hydroxyacetamide in the presence of a base to form this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound achieves this by blocking the activation of PKB, which is a key signaling pathway in cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.
In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound achieves this by reducing inflammation and oxidative stress in the brain, which are key factors in the development of these diseases.
In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. This compound achieves this by activating the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of glucose and lipid metabolism.
Propriétés
IUPAC Name |
N-methyl-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-14(17)11-20-12-5-7-13(8-6-12)21(18,19)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDDQSHHVWIWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)

![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)

![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)

![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)
![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)
